molecular formula C17H16BrFN4 B12345196 2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine

2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine

Cat. No.: B12345196
M. Wt: 375.2 g/mol
InChI Key: FFTXBRHWNGYWHP-UHFFFAOYSA-N
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Description

2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a bromophenyl group, a fluoro group, and a phenyl group attached to a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate amines with carboxylic acids or their derivatives under controlled conditions. For instance, the reaction between 4-bromobenzylamine and 5-fluoro-6-phenyl-4,5-dihydropyrimidine-2,6-dione in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic irradiation and the use of solid acid catalysts can enhance the efficiency of the synthesis process . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine is unique due to its combination of a bromophenyl group, a fluoro group, and a phenyl group attached to a dihydropyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H16BrFN4

Molecular Weight

375.2 g/mol

IUPAC Name

2-N-[(4-bromophenyl)methyl]-5-fluoro-6-N-phenyl-4,5-dihydropyrimidine-2,6-diamine

InChI

InChI=1S/C17H16BrFN4/c18-13-8-6-12(7-9-13)10-20-17-21-11-15(19)16(23-17)22-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H2,20,21,22,23)

InChI Key

FFTXBRHWNGYWHP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NC(=N1)NCC2=CC=C(C=C2)Br)NC3=CC=CC=C3)F

Origin of Product

United States

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